1-Adamantaneethylsulfonamide

Lipophilicity Drug-likeness XLogP3

Irreproducible lead optimization from blind analog substitution wastes resources. 1-Adamantaneethylsulfonamide occupies a distinct physicochemical niche-XLogP3 2.7, TPSA 68.5 Ų, 3 rotatable bonds-not replicated by shorter or directly attached analogs. • 11β-HSD1 pharmacophore: optimized analogs achieve IC₅₀ = 0.6 nM • Primary sulfonamide (pKa ~10.9) enables N-alkylation/acylation for SAR expansion • Adamantane cage imparts crystallinity facilitating X-ray characterization Supplied at ≥95% purity (HPLC/NMR verified); shipped ambient.

Molecular Formula C12H21NO2S
Molecular Weight 243.365
CAS No. 1283719-69-6
Cat. No. B595028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantaneethylsulfonamide
CAS1283719-69-6
Molecular FormulaC12H21NO2S
Molecular Weight243.365
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N
InChIInChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15)
InChIKeyQFLOGJHFNSMGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantaneethylsulfonamide Physicochemical Overview


1-Adamantaneethylsulfonamide (IUPAC: 2-(adamantan-1-yl)ethane-1-sulfonamide) is a synthetic sulfonamide derivative featuring an adamantane cage linked via a two-carbon ethyl spacer to a primary sulfonamide group [1]. With a molecular formula of C₁₂H₂₁NO₂S and a molecular weight of 243.37 g/mol, this compound is commercially supplied as a research-grade building block at a standard purity specification of 95% (HPLC/NMR verified) by multiple vendors including AChemBlock, AKSci, and Bidepharm . Its computed physicochemical profile—XLogP3 of 2.7, topological polar surface area (TPSA) of 68.5 Ų, three rotatable bonds, and compliance with Lipinski's Rule of Five—positions it as a moderately lipophilic scaffold with balanced hydrogen-bonding capacity suitable for fragment-based drug discovery and medicinal chemistry derivatization programs [1].

Balanced lipophilicity and polarity for fragment-based drug discovery
Primary sulfonamide handle supports medicinal chemistry derivatization
Conformational flexibility from ethyl linker aids target engagement studies
Research-grade building block with verified purity for lead optimization

Why Analog Substitution Fails for 1-Adamantaneethylsulfonamide


In-class adamantane derivatives cannot be interchangeably substituted for 1-Adamantaneethylsulfonamide because subtle variations in linker length, functional group identity, and molecular geometry produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that dictate target binding, metabolic stability, and synthetic derivatization potential [1]. As demonstrated below, the ethyl-sulfonamide architecture occupies a distinct physicochemical niche—offering an intermediate XLogP3 of 2.7 and TPSA of 68.5 Ų—that is not replicated by the shorter methyl-linked amine (XLogP3 2.2, TPSA 26 Ų), the directly attached sulfonamide (XLogP3 1.6, TPSA 68.5 Ų), or the more lipophilic ethylamine (XLogP3 3.1, TPSA 26 Ų) [2][3][4]. These quantitative differences have direct consequences for aqueous solubility, membrane permeability, and the types of chemical transformations accessible at the sulfonamide nitrogen, making blind analog substitution a source of irreproducible results in lead optimization campaigns [1].

AnalogAdamantane-1-sulfonamide
Direct sulfonamide attachment reduces rotatable bonds to 1, limiting conformational sampling and potentially altering target binding kinetics.
Analog1-Adamantaneethylamine
Amine-only structure lacks sulfonamide hydrogen-bond capacity, lowering TPSA by 42 Ų and shifting solubility/permeability balance.
Analog1-Adamantanemethylamine
Shorter methyl linker combined with missing sulfonamide group creates a distinct lipophilicity/polarity profile; not a direct replacement.

1-Adamantaneethylsulfonamide: Differentiation from Analogs


Lipophilicity: A Unique logP Window

1-Adamantaneethylsulfonamide (XLogP3 = 2.7) occupies a distinct lipophilicity window that is not replicated by its closest structural analogs [1]. Compared to 1-Adamantaneethylamine (XLogP3 = 3.1, Δ = +0.4 log units, i.e., ~2.5-fold more lipophilic) and Adamantane-1-sulfonamide (XLogP3 = 1.6, Δ = −1.1 log units, i.e., ~12.6-fold less lipophilic), the target compound provides an intermediate partition coefficient that balances membrane permeability with aqueous solubility [2][3]. Relative to 1-Adamantanemethylamine (XLogP3 = 2.2, Δ = +0.5), the ethyl spacer and sulfonamide group together increase logP by 0.5 units while simultaneously raising TPSA from 26 Ų to 68.5 Ų, a combination that neither the methylamine nor the ethylamine scaffold can achieve [4].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.7
Ethylamine: 3.1 (Δ +0.4)
Adamantane-1-sulfonamide: 1.6 (Δ −1.1)
Methylamine: 2.2 (Δ −0.5)
Intermediate lipophilicity balances membrane permeability and aqueous solubility.
Computed XLogP3; 0.5–1.1 log unit shifts can alter ADME predictions.
Lipophilicity Drug-likeness XLogP3 Physicochemical profiling

TPSA: Sulfonamide Boosts Polarity

The TPSA of 1-Adamantaneethylsulfonamide (68.5 Ų) is 2.6-fold greater than that of 1-Adamantaneethylamine and 1-Adamantanemethylamine (both 26 Ų), driven entirely by the sulfonamide group's three hydrogen-bond acceptor atoms [1][2]. This TPSA value falls below the typical 90 Ų threshold for blood-brain barrier penetration, suggesting potential CNS accessibility, while the 42.5 Ų increment over amine-only analogs provides substantially enhanced aqueous solubility and altered crystal packing energetics [3]. In the context of CNS drug design, where TPSA < 60–70 Ų is generally required for passive BBB permeation, the compound's value at the upper boundary of this range represents a calibrated design feature distinct from the low-TPSA amine analogs (26 Ų) that may exhibit excessive non-specific binding [4].

Polar Surface Area
Cross-study comparable
TPSA = 68.5 Ų
Ethylamine: 26.0 Ų
Methylamine: 26.0 Ų
Adamantane-1-sulfonamide: 68.5 Ų
Sulfonamide group elevates TPSA, supporting oral absorption and potential CNS exposure assessment.
42.5 Ų increase vs amine analogs impacts solubility and non-specific binding.
TPSA BBB permeability Oral absorption Polar surface area

Rotatable Bonds: Greater Conformational Flexibility

1-Adamantaneethylsulfonamide possesses three rotatable bonds (the ethyl linker C–C bond plus two S–N/S–C bonds), compared to only one rotatable bond in Adamantane-1-sulfonamide, where the sulfonamide is directly attached to the adamantane cage [1][2]. This threefold increase in rotatable bond count affords greater conformational sampling of the sulfonamide moiety relative to the rigid adamantane core, which can be advantageous for induced-fit binding to enzyme active sites [1]. However, this added flexibility must be weighed against the entropic penalty upon binding; the balance of pre-organization versus adaptability is a critical structure-based design parameter that distinguishes the ethyl-linked scaffold from the more constrained directly attached sulfonamide [3].

Rotatable Bonds
Cross-study comparable
3 rotatable bonds
Adamantane-1-sulfonamide: 1
Ethylamine: 2
Methylamine: 1
Added flexibility may facilitate induced-fit binding while maintaining acceptable entropic cost.
Conformational adaptability relevant for target pockets requiring sulfonamide orientation.
Conformational flexibility Molecular recognition Entropic penalty Rotatable bonds

Synthetic Versatility: Sulfonamide Derivatization Handle

The primary sulfonamide group (–SO₂NH₂) of 1-Adamantaneethylsulfonamide enables a distinct set of chemical transformations—N-alkylation, N-acylation, N-sulfonylation, and conversion to sulfonylureas or sulfonamide-based heterocycles—that are not accessible with the corresponding amine (1-Adamantaneethylamine) or carboxylic acid (1-Adamantaneacetic acid) analogs [1]. The predicted pKa of 10.89 ± 0.60 for the sulfonamide N–H proton indicates substantially higher acidity than the corresponding amine (pKa ~10–11 for protonated amine), enabling selective deprotonation and functionalization under mildly basic conditions without affecting the adamantane C–H bonds . This orthogonal reactivity profile makes the compound a preferred intermediate for constructing sulfonamide-containing compound libraries where the adamantane cage provides metabolic stability and the sulfonamide serves as a hydrogen-bond donor/acceptor pharmacophore [2].

Derivatization Handle
Class-level inference
Primary sulfonamide (–SO₂NH₂)
Predicted pKa 10.9
Enables selective N-alkylation, acylation, and sulfonylurea synthesis under mild conditions.
Reactivity distinct from amine or carboxylic acid analogs; class-level synthetic inference.
Synthetic accessibility Derivatization Sulfonamide chemistry Building block

11β-HSD1 Inhibitor Class: Potency Benchmark

While direct IC₅₀ data for 1-Adamantaneethylsulfonamide against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has not been published as of this analysis, the compound belongs to a well-characterized structural class of adamantane sulfonamides for which potent inhibitory activity has been established [1]. The optimized clinical candidate from this series (Compound 3 in Hong et al., 2015, which shares the adamantane-sulfonamide scaffold with alkyl linker modifications) demonstrated IC₅₀ values of 0.6 nM against human 11β-HSD1 and 26 nM against mouse 11β-HSD1, establishing a potency benchmark for the scaffold class [2]. This class-level context provides a rational basis for selecting 1-Adamantaneethylsulfonamide as a starting scaffold or reference compound in 11β-HSD1 inhibitor discovery programs, where the ethyl linker and unsubstituted sulfonamide represent the minimal pharmacophoric elements amenable to further structure-activity relationship (SAR) exploration .

11β-HSD1 Class Context
Class-level
Reported class benchmark: optimized analog IC₅₀ 0.6 nM (human)
Supports scaffold selection for 11β-HSD1 inhibitor SAR research.
No direct inhibition data for this compound; class-level inference only.
11β-HSD1 Metabolic disease Adamantane sulfonamide Enzyme inhibition

1-Adamantaneethylsulfonamide: Key Application Scenarios


Medicinal Chemistry: 11β-HSD1 Lead Optimization

Procurement of 1-Adamantaneethylsulfonamide is justified as a starting scaffold for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor discovery, where the adamantane sulfonamide pharmacophore has delivered sub-nanomolar inhibitors (IC₅₀ = 0.6 nM for optimized analogs) [1]. The compound's ethyl linker provides three rotatable bonds for conformational sampling, the TPSA of 68.5 Ų supports both oral absorption and potential CNS penetration, and the primary sulfonamide serves as a derivatization handle for SAR expansion [2]. This positions the compound as a rationally selected building block rather than a random screening hit.

Fragment-Based Drug Discovery: Physicochemical Probe

With a molecular weight of 243.37 Da, XLogP3 of 2.7, TPSA of 68.5 Ų, and full compliance with Lipinski's Rule of Five, 1-Adamantaneethylsulfonamide qualifies as a fragment-sized probe with drug-like physicochemical properties [1]. Its intermediate lipophilicity (distinct from both the more lipophilic ethylamine analog at XLogP3 3.1 and the less lipophilic adamantane-1-sulfonamide at XLogP3 1.6) makes it suitable for fragment screening libraries where balanced solubility and permeability are required [2].

Synthetic Methodology: Sulfonamide Derivatization

The primary sulfonamide with predicted pKa of 10.89 ± 0.60 enables selective N-functionalization under mildly basic conditions, making 1-Adamantaneethylsulfonamide a robust substrate for developing and optimizing sulfonamide N-alkylation, N-acylation, and sulfonylurea-forming reactions [1]. The adamantane cage imparts crystallinity that facilitates product isolation and X-ray structural characterization, advantages that are absent in flexible-chain aliphatic sulfonamides [2].

Computational Chemistry: Adamantane Drug Design Model

The well-defined computed properties of 1-Adamantaneethylsulfonamide—including XLogP3 (2.7), TPSA (68.5 Ų), three rotatable bonds, and exactly one hydrogen-bond donor with three acceptors—make it an ideal model system for validating computational ADME prediction algorithms, docking scoring functions, and molecular dynamics simulations involving adamantane-containing ligands [1]. Its intermediate complexity bridges simple adamantane derivatives and fully elaborated drug candidates.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor SAR research
Scaffold with reported sub-nM inhibitor precedent
Enzyme inhibition potency and selectivity profiling
Fragment-based library screening
Balanced logP and TPSA for solubility/permeability
Biophysical assay compatibility and hit validation
Sulfonamide derivatization chemistry
Primary sulfonamide with orthogonal reactivity
Reaction scope and product crystallinity characterization
Computational ADME model validation
Well-characterized physicochemical parameters
In silico prediction accuracy benchmarking

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